molecular formula C8H8Br2O B103333 1-Bromo-2-(2-bromoethoxy)benzene CAS No. 18800-28-7

1-Bromo-2-(2-bromoethoxy)benzene

Cat. No.: B103333
CAS No.: 18800-28-7
M. Wt: 279.96 g/mol
InChI Key: LOVVQTBEUIBASP-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromoethoxy)benzene, also known as 1-Bromo-2-ethoxybenzene, is a chemical compound commonly used in laboratory experiments and scientific research. It is a colorless, flammable liquid with a sweet, pungent odor. The chemical formula for this compound is C6H5BrCH2CH2OCH2Br. It is a derivative of benzene and is classified as an alkyl halide.

Scientific Research Applications

Materials Science and Polymer Chemistry

Brominated compounds are widely used in the field of materials science, particularly as flame retardants in polymers. They are incorporated into various materials to enhance fire resistance properties. For example, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) occur as trace contaminants in brominated flame retardants and are produced during combustion of these chemicals. Studies suggest the biological effects of PBDDs and PBDFs are similar to those of their chlorinated analogs, indicating their potential toxicological impact but also their utility in enhancing material properties (Mennear & Lee, 1994).

Synthesis of Pharmaceuticals and Organic Chemistry

Brominated aromatic compounds serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals. Their reactivity makes them suitable for various organic transformations, enabling the construction of complex molecular architectures. For instance, the synthesis and transformations of benzothiazole derivatives, which are biologically active and industrially demanded compounds, highlight the utility of brominated moieties in medicinal chemistry for developing new drugs and materials (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Properties

IUPAC Name

1-bromo-2-(2-bromoethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVVQTBEUIBASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370578
Record name 1-bromo-2-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18800-28-7
Record name 1-Bromo-2-(2-bromoethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18800-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-2-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-bromophenol (3.50 g, 20.23 mmol), 1,2-dibromoethane (19.00 g, 101 mmol), and potassium carbonate (7.06 g, 2.92 mmol) in acetonitrile (50 mL) was heated to 80° C. After heating overnight, the reaction mixture was cooled to room temperature, diluted with ethyl acetate and washed with water and saturated aqueous sodium chloride solution. The organic layer was dried over magnesium sulfate, filtered and the filtrate was concentrated in vacuo to afford the title compound as a clear oil. Yield: 6.36 g, 100%. 1H NMR (400 MHz, CDCl3) δ 3.69 (dd, J=6.6, 6.4 Hz, 2H), 4.35 (dd, J=6.7, 6.4 Hz, 2H), 6.87-6.94 (m, 2H), 7.25-7.30 (m, 1H), 7.56 (dd, J=7.9, 1.6 Hz, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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